molecular formula C14H25NOSi B8588191 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline

Cat. No.: B8588191
M. Wt: 251.44 g/mol
InChI Key: KNLCXTVRQOBUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline is an organic compound that features a tert-butyldimethylsilyloxy group attached to an ethyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and substitution reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H25NOSi

Molecular Weight

251.44 g/mol

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline

InChI

InChI=1S/C14H25NOSi/c1-14(2,3)17(4,5)16-11-10-12-6-8-13(15)9-7-12/h6-9H,10-11,15H2,1-5H3

InChI Key

KNLCXTVRQOBUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (1.65 g, 5.86 mmol) prepared in step 1 was dissolved in ethyl acetate (20 ml), added with 10%-palladium (Pd) (165 mg) at room temperature. The reaction mixture was stirred for 3 days under hydrogen gas. 10%-palladium (Pd) was removed by using celite-filter and the filtrate was concentrated under reduced pressure. The residue was then purified by flash column chromatography (ethylacetate:hexane=1:4) to obtain the title compound (1.4 g, yield: 95%, colorless oil).
Name
compound
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
165 mg
Type
catalyst
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.